1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol tribenzoate

glycosylation armed-disarmed principle protecting group effect

Researchers synthesizing galactosamine-containing oligosaccharides require stereoselective glycosyl donors with predictable reactivity. This perbenzoylated D-galactal serves as a validated disarmed building block for solution- and solid-phase oligosaccharide assembly. • Disarmed glycal per Fraser-Reid principle; resists self-condensation when serving as glycosyl acceptor. • Compatible with Marra-Sinaÿ S-xanthate methodology for stereoselective galactosamine incorporation. • Benzoyl chromophore enables UV detection during chromatographic purification. Purity ≥98% (HPLC); available in 250 mg to 5 g quantities.

Molecular Formula C27H22O7
Molecular Weight 458.5 g/mol
CAS No. 34948-79-3
Cat. No. B1610594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol tribenzoate
CAS34948-79-3
Molecular FormulaC27H22O7
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2/t22-,23-,24-/m1/s1
InChIKeyOZFFEFRJEYIEGH-WXFUMESZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol Tribenzoate (CAS 34948-79-3): A Perbenzoylated Galactal Glycosyl Donor for Oligosaccharide Synthesis


1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol tribenzoate (CAS 34948-79-3), also known as tri-O-benzoyl-D-galactal, is a perbenzoylated D-galactal derivative with molecular formula C27H22O7 and molecular weight 458.46 g/mol . The compound belongs to the 1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitol class of glycals, featuring a 1,2-unsaturated pyranose ring with benzoyl ester protecting groups at the 3, 4, and 6 hydroxyl positions. This protection pattern renders the glycal a disarmed glycosyl donor capable of participating in stereoselective glycosylation reactions for the assembly of galactosamine-containing oligosaccharides [1]. The compound serves as a building block for both solution- and solid-phase oligosaccharide synthesis .

Why Perbenzoylated Galactal Tribenzoate Cannot Be Casually Substituted: Protecting Group Identity Dictates Glycosylation Reactivity and Reaction Outcome


In carbohydrate chemistry, the identity of hydroxyl protecting groups fundamentally governs the electronic character and reactivity of glycosyl donors. The armed-disarmed principle, established by Fraser-Reid, demonstrates that ester-protected glycals (disarmed, e.g., benzoylated) exhibit substantially different reactivity compared to ether-protected analogs (armed, e.g., benzylated) due to the stronger electron-withdrawing capacity of acyl groups [1]. Consequently, substituting 1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitol tribenzoate with its tri-O-acetyl or tri-O-benzyl counterparts alters both the electronic activation threshold for glycosylation and the stereochemical outcome of coupling reactions. This non-interchangeability has been experimentally validated in comparative studies of O-3 galactosyl halides bearing acetyl, benzoyl, and benzyl substituents, where the protecting group directly influenced coupling stereoselectivity [2]. The following evidence quantifies these critical differentiating dimensions.

Quantitative Comparative Evidence: 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol Tribenzoate Versus Closest Analogs


Reactivity Classification: Tribenzoate as a Disarmed Glycosyl Donor Versus Benzylated Armed Counterparts

The 3,4,6-tri-O-benzoyl substitution pattern of this compound classifies it as a disarmed glycosyl donor, whereas 3,4,6-tri-O-benzyl-D-galactal functions as an armed donor. The armed-disarmed principle is defined by the differential electron-withdrawing capability of ester (benzoyl, acetyl) versus ether (benzyl) protecting groups, with ester groups exerting a stronger electron-withdrawing effect that deactivates the anomeric center [1]. This electronic distinction is not incremental but categorical: benzylated glycosyl donors can be activated under conditions where benzoylated donors remain inert .

glycosylation armed-disarmed principle protecting group effect

Superarmed Glycosyl Donor Studies: 2-O-Benzoyl-3,4,6-tri-O-benzyl Pattern Demonstrates Enhanced Reactivity Relative to Perbenzylated and Perbenzoylated Systems

A 2023 study by Forsythe et al. established a reactivity hierarchy among galactal-derived glycosyl donors. The 2-O-benzoyl-3,4,6-tri-O-benzyl protecting group pattern produces superarmed donors with higher reactivity compared to perbenzylated armed counterparts, attributable to an O-2/O-5 cooperative effect . While this study did not directly quantify perbenzoylated (tribenzoate) reactivity, it established that the benzoyl group at O-2 in combination with benzyl groups at other positions generates maximal reactivity. This implies that the perbenzoylated tribenzoate (benzoyl at all positions) resides at the opposite, disarmed end of the reactivity spectrum, offering chemists a tunable range of reactivities through protecting group selection.

superarmed glycosyl donor protecting group pattern O-2/O-5 cooperative effect

Stereoselectivity of O-3 Coupling: Benzoyl Versus Acetyl and Benzyl Substituents in Galactosyl Halides

In a systematic study of galactosyl halides bearing different O-3 substituents, researchers prepared derivatives with acetyl, benzoyl, and benzyl groups to investigate stereoselectivity in coupling reactions to the O-3 position of galactose derivatives [1]. While this study used galactosyl halides rather than glycals, the observed protecting group-dependent stereoselectivity provides a relevant cross-system inference: the benzoyl group imparts different stereochemical outcomes compared to acetyl and benzyl counterparts due to distinct steric and electronic properties. The benzoyl group is more electron-withdrawing than benzyl but less so than acetyl, offering intermediate electronic tuning with enhanced UV detectability and crystallinity.

stereoselectivity galactosyl halides protecting group comparison

N-Glycosylation Performance: Tribenzoate Versus Triacetate as Leaving Group in Nucleoside Synthesis

Azhayev et al. (1994) reported the tin(IV) chloride-catalyzed N-glycosylation of trimethylsilylated thymine and N6-benzoyladenine using methyl 3-deoxy-D-erythro-2-hexulofuranoside triacetate or tribenzoate as glycosyl donors [1]. Both the triacetate and tribenzoate variants were successfully employed, yielding the corresponding anomeric nucleoside products. The study demonstrates that tribenzoate serves as a competent leaving group in N-glycosylation comparable to triacetate, with the choice between them guided by downstream synthetic requirements rather than intrinsic reactivity limitations.

N-glycosylation nucleoside synthesis leaving group comparison

Glycosyl Donor Efficiency: S-Xanthate Derivatives for Stereoselective Synthesis of Galactosamine-Containing Oligosaccharides

Marra and Sinaÿ (1991) established that 1,5-anhydro-2-deoxy-D-lyxo-hex-1-enitols (including the tribenzoate-protected variant) serve as versatile precursors to S-xanthate glycosyl donors, which are efficient for the stereoselective synthesis of protected precursors of biologically important galactosamine-containing oligosaccharides [1]. The study demonstrates that the galactal scaffold, when appropriately protected, enables stereoselective glycosidic bond formation for galactosamine-containing targets. While the study does not provide direct yield comparisons between differently protected variants, it establishes the tribenzoate-protected galactal as a competent entry point to a validated synthetic route.

S-xanthate 2-azido-2-deoxy-galactopyranosyl galactosamine oligosaccharides

Solution-Phase and Solid-Phase Synthetic Versatility: A Documented Dual-Platform Building Block

Multiple authoritative vendor specifications, including Sigma-Aldrich (Product 466700), explicitly designate tri-O-benzoyl-D-galactal as an important building block for both solution-phase and solid-phase synthesis of oligosaccharides [1]. This dual-platform compatibility is not universally documented for all galactal derivatives and represents a validated procurement consideration. The benzoyl protecting groups provide the stability required for solid-phase manipulations while maintaining solubility in organic solvents suitable for both resin-based and traditional solution-phase chemistry.

solid-phase synthesis oligosaccharide assembly automated synthesis

Validated Application Scenarios for 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol Tribenzoate in Academic and Industrial Settings


Synthesis of Galactosamine-Containing Oligosaccharides via S-Xanthate Glycosyl Donors

For researchers synthesizing galactosamine-containing oligosaccharides (components of glycosaminoglycans, bacterial capsular polysaccharides, and tumor-associated carbohydrate antigens), the tribenzoate-protected galactal serves as a validated entry point to the S-xanthate glycosyl donor methodology. The Marra and Sinaÿ protocol enables stereoselective assembly of protected precursors for subsequent deprotection to biologically relevant galactosamine structures. This approach is particularly valuable when stereocontrol at the anomeric center is critical for biological activity.

Chemoselective One-Pot Oligosaccharide Assembly Using Disarmed Donor Strategy

Investigators employing armed-disarmed chemoselective glycosylation strategies can utilize this perbenzoylated galactal as the disarmed component in sequential one-pot syntheses. As established by the Fraser-Reid armed-disarmed principle , the electron-withdrawing benzoyl groups render the donor sufficiently deactivated that it will not self-condense when serving as a glycosyl acceptor bearing a free hydroxyl group. This enables the iterative assembly of oligosaccharides without intermediate purification steps, improving synthetic efficiency for complex glycan targets.

Solid-Phase Automated Oligosaccharide Synthesis

For laboratories operating automated oligosaccharide synthesizers or constructing carbohydrate libraries on solid support, this compound is explicitly validated as a building block for solid-phase synthesis . The benzoyl protecting groups confer appropriate stability during resin-based manipulations while maintaining the solubility profile required for efficient coupling. Procurement of this reagent with documented solid-phase compatibility reduces the method development burden associated with adapting solution-phase protocols to automated platforms.

Nucleoside Analog Synthesis Requiring UV-Detectable Intermediates

For medicinal chemists synthesizing nucleoside analogs via N-glycosylation, the tribenzoate leaving group offers practical advantages over triacetate in reaction monitoring and purification. The benzoyl chromophore enables convenient UV detection during chromatographic purification, and the higher molecular weight facilitates handling of solid intermediates. The Azhayev et al. study confirms the functional competence of tribenzoate in tin(IV) chloride-catalyzed N-glycosylation of silylated nucleobases, providing a validated starting point for method development.

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